N-(4-bromophenyl)-2-methylpropanamide
Description
Contextual Significance of Halogenated Amides in Organic and Medicinal Chemistry
Halogenated amides are a pivotal class of compounds in the realms of organic and medicinal chemistry. The incorporation of a halogen atom, such as bromine, into an amide structure can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.comresearchgate.net This makes them valuable scaffolds in the design of new therapeutic agents and functional materials. For instance, the presence of a bromine atom can facilitate further synthetic modifications through cross-coupling reactions, allowing for the construction of more complex molecular architectures. nih.govorgsyn.org
Overview of N-(4-bromophenyl)-2-methylpropanamide as a Target Compound in Chemical Synthesis and Biological Evaluation
This compound, with its CAS Number 7160-08-9, is a specific example of a halogenated amide that serves as a target for both synthetic chemists and those involved in biological evaluation. achemblock.comchemchart.comresearchgate.netchemicalbook.com Its synthesis is achievable through established chemical reactions, and its structure provides a template for the development of new derivatives with potentially interesting biological activities. The bromophenyl moiety, in particular, is a common feature in many biologically active compounds. nih.govmdpi.com
Below are the key chemical properties of this compound:
| Property | Value | Source |
| IUPAC Name | This compound | achemblock.com |
| CAS Number | 7160-08-9 | achemblock.com |
| Molecular Formula | C10H12BrNO | achemblock.com |
| Molecular Weight | 242.11 g/mol | achemblock.com |
| Synonyms | N-(4-bromophenyl)isobutyramide | achemblock.com |
Research Landscape and Current Trajectories for this compound and its Analogs
The current research landscape for this compound and its analogs is primarily focused on their synthesis and potential as building blocks for more complex molecules. While direct biological studies on this specific compound are not extensively reported in publicly available literature, research on analogous bromophenyl amides suggests potential applications in areas such as antimicrobial and anticancer agent development. researchgate.net The trajectory of research is likely to involve the exploration of this compound's utility in Suzuki-Miyaura cross-coupling reactions to generate a library of derivatives for biological screening. nih.gov Furthermore, the development of efficient and sustainable synthetic methods for amides continues to be an active area of research, which could impact the future production of this compound.
Rationale for Comprehensive Academic Investigation of this compound
A comprehensive academic investigation of this compound is warranted for several reasons. Firstly, as a halogenated amide, it belongs to a class of compounds with proven significance in medicinal chemistry. mdpi.comresearchgate.net Understanding its properties and reactivity in detail can contribute to the broader knowledge base of this important chemical group. Secondly, the presence of a bromine atom makes it a versatile synthetic intermediate. orgsyn.org A thorough study of its synthetic accessibility and reactivity can unlock its potential for creating novel and potentially bioactive molecules. Finally, a detailed characterization of its physical and chemical properties, including its crystal structure, provides fundamental data that is crucial for computational modeling and rational drug design.
Detailed Research Findings
Chemical Synthesis and Characterization
The synthesis of this compound can be achieved through the reaction of 4-bromoaniline (B143363) with isobutyryl chloride. nih.gov This is a standard method for amide bond formation, often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
The structural and physical properties of this compound have been characterized using various analytical techniques.
| Analytical Data | Description | Source |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | Not available in searched sources | |
| Boiling Point | Not available in searched sources | |
| Solubility | Not available in searched sources | |
| ¹³C NMR Spectra | Data available in PubChem | nih.gov |
| Mass Spectrometry (GC-MS) | Top peaks at m/z 171 and 173, characteristic of a bromine-containing fragment. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQYIQZFJLEKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336310 | |
| Record name | Propanamide, N-(4-bromophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7160-08-9 | |
| Record name | Propanamide, N-(4-bromophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Approaches for N 4 Bromophenyl 2 Methylpropanamide
Amidation Reaction Pathways for N-(4-bromophenyl)-2-methylpropanamide Construction
The construction of the amide bond in this compound is a focal point of its synthesis. Amidation reactions, which involve the formation of an amide from an amine and a carboxylic acid or its derivative, are the primary routes employed. These pathways are selected based on efficiency, scalability, and the desired purity of the final product.
Lewis Acid-Catalyzed Approaches (e.g., AlCl₃-mediated reaction of methacrylamide (B166291) with benzene)
An alternative, though less direct, approach to forming compounds with a similar structural backbone involves Lewis acid-catalyzed reactions, such as the Friedel-Crafts reaction. For instance, a reaction between methacrylamide and benzene (B151609), mediated by a Lewis acid like aluminum chloride (AlCl₃), could theoretically be adapted to produce a precursor to the target molecule. libretexts.orgacs.org In this scenario, the aromatic ring (benzene) is acylated or alkylated by the activated methacrylamide.
In a Friedel-Crafts type reaction, the Lewis acid catalyst, AlCl₃, plays a crucial role in activating the electrophile. libretexts.org The aluminum chloride coordinates with the methacrylamide, likely at the carbonyl oxygen or the amide nitrogen, making the molecule more electrophilic. This activation facilitates the electrophilic attack on the benzene ring.
The mechanism proceeds in two main stages:
Formation of the Electrophile : The Lewis acid (AlCl₃) reacts with the methacrylamide to form a highly reactive electrophilic species. libretexts.orgyoutube.com
Electrophilic Aromatic Substitution : The pi electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is then restored by the loss of a proton, typically removed by the [AlCl₄]⁻ species, which regenerates the AlCl₃ catalyst. libretexts.org
This pathway would result in the formation of N-phenyl-2-methylpropanamide. To obtain the target compound, this compound, one would need to start with bromobenzene (B47551) instead of benzene.
A significant challenge in Friedel-Crafts reactions involving substituted benzene rings (like bromobenzene) is the formation of isomeric byproducts. The bromo group is an ortho-, para-directing deactivator. Therefore, the reaction of methacrylamide with bromobenzene would be expected to yield a mixture of ortho- and para-substituted products, with the para-isomer, this compound, likely being the major product due to steric hindrance at the ortho position.
Separating these isomers is essential for obtaining the pure para-isomer. Several chromatographic techniques can be employed for this purpose:
Column Chromatography : This is a standard method for separating organic compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being eluted with a mobile phase.
High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution and is often used for both analytical and preparative-scale separations of isomers.
Besides chromatography, fractional crystallization can also be an effective method for separating isomers, provided there is a significant difference in their solubilities in a particular solvent. orgsyn.org
Table 2: Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C₁₀H₁₂BrNO |
| 2-Methylpropanoyl chloride | 2-Methylpropanoyl chloride | C₄H₇ClO |
| 4-Bromoaniline (B143363) | 4-Bromoaniline | C₆H₆BrN |
| Dichloromethane (B109758) (DCM) | Dichloromethane | CH₂Cl₂ |
| Triethylamine (TEA) | N,N-Diethylethanamine | C₆H₁₅N |
| Hydrogen chloride | Hydrogen chloride | HCl |
| N,N-diisopropylethylamine (DIEA) | N-Ethyl-N-propan-2-ylpropan-2-amine | C₈H₁₉N |
| Benzene | Benzene | C₆H₆ |
| Methacrylamide | 2-Methylprop-2-enamide | C₄H₇NO |
| Aluminum chloride | Aluminum trichloride | AlCl₃ |
| Bromobenzene | Bromobenzene | C₆H₅Br |
Boron-Catalyzed Direct Amidation for Carboxylic Acids and Amines
The direct condensation of a carboxylic acid and an amine to form an amide bond is an attractive synthetic route due to its atom economy, with water being the sole theoretical byproduct. nih.gov However, this transformation typically requires high temperatures and has limited applicability. nih.gov Boron-based catalysts have emerged as particularly effective in facilitating direct amidation under milder conditions. nih.govnih.gov Catalytic systems utilizing boric acid, boronic acids, and borate (B1201080) esters have been shown to significantly lower the required reaction temperatures. nih.govnih.gov The general applicability of boron catalysis makes it a viable and strategic approach for the synthesis of this compound from 4-bromoaniline and 2-methyl-2-phenylpropanoic acid.
A primary goal in modern chemistry is the development of sustainable processes that minimize waste and energy consumption. In the context of boron-catalyzed amidation, research has focused on creating more efficient and environmentally benign catalytic systems. nih.gov While early methods often required dehydrating agents like molecular sieves, recent advancements have demonstrated the high efficiency of azeotropic water removal using a Dean-Stark apparatus, which is a more economical and less wasteful approach. nih.govscispace.com
A variety of boron-based catalysts have been investigated, each offering specific advantages in terms of reaction temperature, substrate tolerance, or reaction rate. scispace.comacs.org These include various aryl boronic acids, boric acid, and more recently, aryl boranes like tris(pentafluorophenyl)borane, which exhibit superior Lewis acidity. acs.org The scalability of these protocols demonstrates their industrial potential for synthesizing complex amides. acs.org
| Catalyst Type | Key Features | Sustainability Advantages |
| Borate Esters | High efficiency, broad substrate scope, including functionalized heterocycles. nih.gov | Reduced waste (no molecular sieves), lower energy use with appropriate solvents (e.g., TAME), high process efficiency (low PMI). nih.gov |
| Aryl Boronic Acids | Widely studied, effective for a range of substrates. acs.org | Can be used with azeotropic water removal, avoiding stoichiometric dehydrating agents. scispace.com |
| Boric Acid | Inexpensive and widely available. scispace.com | Low cost, demonstrated on a large scale in industrial processes. scispace.com |
| Aryl Boranes | Superior Lewis acidity, effective for a wide range of substrates. acs.org | Catalytic in nature, generates only water as a byproduct. acs.org |
Understanding the mechanism of boron-catalyzed amidation is essential for catalyst design and optimization. For a long time, the accepted mechanism involved the nucleophilic attack of an amine on a monomeric acyloxyboron intermediate, which acts as a mixed anhydride. nih.govnih.govresearchgate.net However, recent detailed investigations have brought this model into question. nih.govrsc.org
Studies involving the interaction of amines and carboxylic acids with various boron compounds (borinic acids, boronic acids, and boric acid) have led to the isolation and characterization of numerous potential intermediates. nih.govworktribe.com A key finding from these studies is that borinic acids are not competent catalysts for amidation. nih.govrsc.org This observation is inconsistent with the simple monoacyloxyboron mechanism, as borinic acids, being stronger Lewis acids than boronic acids, would be expected to be more effective. nih.gov It appears that a minimum of three free coordination sites on the boron atom is necessary for catalytic activity. nih.govrsc.org
Based on these observations and supported by theoretical modeling, alternative mechanisms have been proposed. nih.govrsc.org These new proposals suggest that the reaction likely proceeds through the formation of a dimeric B–X–B motif (where X can be O or NR). nih.govrsc.org This dimeric species is believed to be uniquely capable of activating the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile to the carbonyl group. nih.govworktribe.com Quantum mechanical calculations support several potential pathways involving these dimeric structures, which are likely lower in energy than the previously accepted mechanism. rsc.orgworktribe.com
Synthesis of Key Precursors and Intermediates
A direct and effective method for preparing 2-(4-bromophenyl)-2-methylpropanoic acid is through the selective bromination of 2-methyl-2-phenylpropanoic acid. patsnap.comgoogle.com This reaction aims to introduce a bromine atom specifically at the para-position of the phenyl ring, as the presence of ortho and meta isomers complicates purification and reduces the yield of the desired product. google.comgoogleapis.com
Traditional bromination methods often suffer from a lack of selectivity, leading to mixtures of isomers. google.com A significant improvement has been the development of a selective bromination process conducted in an aqueous medium. googleapis.comgoogle.com This approach avoids the use of toxicologically objectionable halogenated hydrocarbon solvents like carbon tetrachloride. google.comgoogleapis.com
The reaction can be performed under acidic, neutral, or alkaline conditions in a water-based medium, all of which surprisingly yield the desired 2-(4-bromophenyl)-2-methylpropanoic acid with high selectivity over the ortho and meta isomers. google.comgoogleapis.com This method provides a more environmentally friendly and efficient route to the key precursor, which is crucial for producing pure final products. google.com
The conditions of the aqueous bromination reaction significantly impact the selectivity and yield of 2-(4-bromophenyl)-2-methylpropanoic acid. google.comgoogleapis.com
Influence of Reaction Medium (pH):
Acidic Conditions: Performing the reaction in a heterogeneous aqueous suspension under acidic conditions yields the product with high para-selectivity. google.comgoogle.com
Alkaline Conditions: In a homogeneous solution under alkaline conditions, the selectivity for the para-isomer is further improved. googleapis.com
Neutral Conditions (pH ≈ 7): Maintaining a neutral pH, for instance by the controlled addition of a base like sodium carbonate during the bromine addition, results in excellent selectivity, yielding a product with approximately 99% para-isomer content and only 1% of the meta-isomer. google.comgoogleapis.com
Influence of Bromine Equivalents: The amount of bromine used is also a critical factor. Using one to two equivalents of bromine relative to the 2-methyl-2-phenylpropanoic acid substrate is generally sufficient for the reaction to go to completion. google.com An input of less than one equivalent of bromine results in an incomplete reaction, and separating the unreacted starting material from the desired product is difficult due to similar solubility properties. googleapis.comgoogle.com Using a large excess of bromine is not necessary. google.com
The following table summarizes the results from different reaction conditions as described in patent literature, highlighting the impact on yield and product purity.
| Example Condition | Starting Material | Bromine (Equivalents) | Reaction Medium | Yield | Product Purity (GC Analysis) |
| Acidic | 2-methyl-2-phenylpropanoic acid (25 g) | ~1.8 | Water (heterogeneous) | Quantitative (crude) | 94.4% 2-(4-bromophenyl)-2-methylpropanoic acid, 5.5% 2-(3-bromophenyl)-2-methylpropanoic acid. google.com |
| Alkaline | 2-methyl-2-phenylpropanoic acid (5 g) | ~1.8 | Aqueous NaHCO₃ | 74.3% | 98.8% 2-(4-bromophenyl)-2-methylpropanoic acid, 1.18% 2-(3-bromophenyl)-2-methylpropanoic acid. patsnap.com |
| Neutral (pH~7) | 2-methyl-2-phenylpropanoic acid (5 g) | ~1.8 | Aqueous Na₂CO₃ | 81% | 98.5% 2-(4-bromophenyl)-2-methylpropanoic acid, 1.25% 2-(3-bromophenyl)-2-methylpropanoic acid. google.com |
Preparation of 2-(4-bromophenyl)-2-methylpropanoic Acid
Purification Strategies for Brominated Carboxylic Acid Intermediates
The synthesis of this compound relies on pure starting materials, particularly the brominated carboxylic acid intermediates. The purity of these precursors, such as α-bromo carboxylic acids, is critical for the success of subsequent reactions. libretexts.org Various purification techniques are employed to remove impurities that could otherwise lead to side reactions and lower yields.
Common purification methods for carboxylic acids, including brominated variants, involve acid-base extraction, recrystallization, and chromatography. lookchem.com
Acid-Base Extraction: This technique leverages the acidic nature of the carboxyl group. The crude brominated carboxylic acid can be dissolved in an aqueous alkaline solution, like sodium hydroxide, to form its water-soluble salt. Neutral and basic impurities are then removed by extraction with an organic solvent, such as diethyl ether. lookchem.com Subsequently, the aqueous layer is acidified, causing the purified carboxylic acid to precipitate, after which it can be collected by filtration or extracted into a fresh organic solvent. lookchem.com
Recrystallization: This is a highly effective method for purifying solid carboxylic acids. The choice of solvent is crucial; an ideal solvent will dissolve the acid at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures. lookchem.com For aromatic carboxylic acids, suitable solvents can include alcohols, aqueous alcohols, toluene, or acetic acid. lookchem.com Crystallization-induced dynamic resolution (CIDR) is an advanced technique that can be used to separate enantiomers of chiral α-substituted carboxylic acids, achieving high enantiomeric excess through the formation of diastereomeric salts with a chiral amine. researchgate.net
Chromatography: Chromatographic methods are powerful tools for separating carboxylic acids from complex mixtures. nih.gov
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with an ion-suppressing eluent is a common method for the analysis and purification of aromatic carboxylic acids. nih.gov The retention of the ionic solutes can be controlled by adjusting the pH, solvent composition, and ionic strength of the mobile phase. nih.gov For more challenging separations, ion-pair chromatography can be employed. nih.gov
Ion-Exclusion Chromatography (IELC): This method can effectively separate aliphatic and aromatic carboxylic acids. However, separating aromatic acids can be difficult due to interactions with the polymeric stationary phase. nih.gov
Column Chromatography: For preparative scale, silica gel column chromatography can be used. Adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the eluent can help to prevent peak tailing and improve separation of acidic compounds. researchgate.net
The following table summarizes common purification strategies for brominated carboxylic acid intermediates.
Table 1: Purification Strategies for Brominated Carboxylic Acid Intermediates| Purification Technique | Principle | Typical Solvents/Reagents | Key Advantages |
|---|---|---|---|
| Acid-Base Extraction | Exploits the acidic nature of the -COOH group to separate it from neutral/basic impurities via salt formation. | Sodium hydroxide, Diethyl ether, Mineral acid. lookchem.com | Effective for removing non-acidic impurities; suitable for large scales. lookchem.com |
| Recrystallization | Difference in solubility of the acid and impurities in a specific solvent at different temperatures. | Alcohols, Toluene, Acetic Acid, Water. lookchem.com | Can provide very high purity for solid compounds; allows for large crystal formation. |
| Column Chromatography | Differential adsorption of the acid and impurities onto a stationary phase (e.g., silica gel). | Hexane/Ethyl acetate (B1210297) mixtures, often with modifiers like acetic acid or triethylamine. researchgate.net | High resolution for complex mixtures; adaptable to various scales. nih.gov |
| HPLC | High-resolution separation based on polarity (Reversed-Phase) or ion-exchange principles. | Acetonitrile (B52724), Water, Formic acid, Buffers. sielc.com | Excellent for analytical quantification and high-purity preparative separation. nih.gov |
Derivatization of Carboxylic Acids to Acyl Chlorides (e.g., Thionyl Chloride Protocols)
A standard route for synthesizing amides like this compound involves a two-step process starting from a carboxylic acid. The first step is the activation of the carboxylic acid by converting it into a more reactive derivative, most commonly an acyl chloride. semanticscholar.orgmasterorganicchemistry.com Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the convenient nature of its byproducts. chemguide.co.ukcommonorganicchemistry.com
R-COOH + SOCl₂ → R-COCl + SO₂(g) + HCl(g)
A key advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uklibretexts.org The reaction is typically performed by treating the carboxylic acid with an excess of thionyl chloride, either neat or in an inert solvent, and often requires heating. commonorganicchemistry.comscribd.com
The mechanism proceeds as follows:
The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride. chemistrysteps.comyoutube.com
A chloride ion is eliminated from the sulfur atom and subsequently deprotonates the hydroxyl group, forming a chlorosulfite intermediate. libretexts.org
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. masterorganicchemistry.comlibretexts.org
This leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes into sulfur dioxide and a chloride ion, yielding the final acyl chloride product. chemistrysteps.com
Other reagents capable of effecting this transformation include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃), but thionyl chloride is often preferred. chemguide.co.uk
The following table details typical parameters for the synthesis of acyl chlorides using thionyl chloride.
Table 2: Reaction Parameters for Acyl Chloride Formation using Thionyl Chloride| Parameter | Typical Conditions | Rationale / Notes |
|---|---|---|
| Reagent | Thionyl Chloride (SOCl₂) | Highly effective; gaseous byproducts (SO₂, HCl) simplify purification. chemguide.co.uk |
| Stoichiometry | Often used in excess or as the solvent. | Ensures complete conversion of the carboxylic acid. |
| Solvent | Neat (no solvent) or inert solvents like Dichloromethane (DCM), Toluene. commonorganicchemistry.comrsc.org | Solvents are used to control reaction temperature and facilitate handling. |
| Temperature | Room temperature to reflux. commonorganicchemistry.com | Heating is often required to drive the reaction to completion. |
| Work-up | Distillation is commonly used to remove excess SOCl₂ and purify the acyl chloride product. chemguide.co.ukscribd.com | The high reactivity of acyl chlorides necessitates careful handling and anhydrous conditions. |
Green Chemistry Considerations in this compound Synthesis
The synthesis of amides is one of the most common transformations in the chemical industry, but traditional methods often generate significant waste. ucl.ac.uksigmaaldrich.com Consequently, there is a strong drive to develop greener and more sustainable approaches for the synthesis of this compound. researchgate.net
Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. For amide synthesis, this involves several key strategies:
Catalytic Direct Amidation: A major goal is to form the amide bond directly from the carboxylic acid and the amine without stoichiometric activating agents. sigmaaldrich.com This avoids the generation of large amounts of waste associated with reagents like thionyl chloride or carbodiimides. ucl.ac.uksciepub.com Boric acid has been investigated as a simple and effective catalyst for the direct amidation of carboxylic acids and amines, often under solvent-free conditions. semanticscholar.orgsciepub.com Other catalytic systems based on boronic acids and various metals have also been developed. sigmaaldrich.com
Alternative Solvents: Many traditional amide syntheses use hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). rsc.orgucl.ac.uk Green chemistry encourages their replacement with more environmentally benign alternatives. rsc.orgbohrium.com Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), have been identified as suitable green alternatives for amide synthesis. nih.govresearchgate.net In some cases, reactions can be performed in water or even under solvent-free conditions, further reducing environmental impact. bohrium.comrsc.org
Atom Economy: The conversion of carboxylic acids to acyl chlorides using thionyl chloride has poor atom economy, as SO₂ and HCl are lost as byproducts. Direct catalytic amidation, where water is the only byproduct, offers a significantly higher atom economy. sciepub.com
Biocatalysis and Electrosynthesis: Emerging sustainable methods include the use of enzymes (biocatalysts) and electrosynthesis. researchgate.net Enzymes like Candida antarctica lipase (B570770) B can catalyze amide bond formation under mild conditions in green solvents. nih.gov Electrosynthesis provides another route to amides that can avoid harsh reagents and reduce waste. rsc.org
The following table compares traditional synthesis methods with greener alternatives relevant to the production of N-aryl amides.
Table 3: Comparison of Traditional and Green Amide Synthesis Strategies| Feature | Traditional Method (e.g., Acyl Chloride Route) | Green Chemistry Approach (e.g., Catalytic Amidation) |
|---|---|---|
| Activating Agent | Stoichiometric (e.g., SOCl₂, HATU, EDC). ucl.ac.uk | Catalytic (e.g., Boric acid, Boronic acids) or none. sigmaaldrich.comsciepub.com |
| Byproducts | Significant quantities of waste (e.g., SO₂, HCl, urea (B33335) derivatives). ucl.ac.uk | Ideally only water. sciepub.com |
| Atom Economy | Generally low. sciepub.com | High. |
| Solvents | Often hazardous (e.g., DMF, DCM, Chloroform). rsc.orgucl.ac.uk | Benign solvents (e.g., 2-MeTHF, CPME, water) or solvent-free. bohrium.comnih.govbohrium.com |
| Process Steps | Often two steps (activation then amidation). semanticscholar.org | Potentially a single step (direct coupling). sigmaaldrich.com |
By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.
Detailed Structural Elucidation and Advanced Spectroscopic Characterization of N 4 Bromophenyl 2 Methylpropanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the connectivity and chemical environment of individual atoms. For N-(4-bromophenyl)-2-methylpropanamide, both ¹H and ¹³C NMR are employed to assign all resonances and confirm the molecular structure.
The ¹H NMR spectrum of this compound presents distinct signals corresponding to the three key regions of the molecule: the aromatic ring, the amide linkage, and the alkyl side chain.
The aromatic region is characterized by two sets of doublets, typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom and those ortho to the amide group are chemically non-equivalent, giving rise to a distinct AA'BB' system. These signals typically appear in the range of δ 7.0-8.0 ppm.
A single, often broad, resonance corresponding to the amide proton (N-H) is observed. Its chemical shift can be variable, typically appearing downfield (δ 7.5-9.0 ppm), and is influenced by solvent, concentration, and temperature due to hydrogen bonding effects.
The alkyl portion of the molecule gives rise to two signals. A septet (or multiplet) is observed for the single methine proton (-CH) of the isopropyl group, a result of splitting by the six adjacent, equivalent methyl protons. This signal is typically found in the δ 2.5-3.5 ppm range. The six protons of the two equivalent methyl groups (-CH₃) appear as a doublet, due to coupling with the single methine proton, in the upfield region of the spectrum, usually around δ 1.2 ppm.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.48 | Doublet | 2H | Ar-H (ortho to Br) |
| ~7.42 | Doublet | 2H | Ar-H (ortho to NH) |
| ~7.8 (Broad) | Singlet | 1H | N-H (Amide) |
| ~2.6 | Septet | 1H | -CH(CH₃)₂ |
| ~1.23 | Doublet | 6H | -CH(CH ₃)₂ |
| Note: Predicted chemical shifts based on typical ranges for the respective functional groups. Actual values may vary based on solvent and experimental conditions. |
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, confirming the carbon skeleton. pdx.edu For this compound, eight distinct signals are expected and observed.
The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing significantly downfield, typically in the range of δ 175-177 ppm. The aromatic carbons show four distinct signals. The carbon atom bonded to the nitrogen (C-N) appears around δ 137 ppm, while the carbon bonded to the bromine atom (C-Br) is found at a lower chemical shift, around δ 117 ppm, due to the heavy atom effect. The two sets of equivalent aromatic C-H carbons are observed in the typical aromatic region of δ 121-132 ppm.
In the alkyl region, the methine carbon (-CH) of the isopropyl group resonates around δ 36 ppm, and the two equivalent methyl carbons (-CH₃) produce a single signal in the upfield region, around δ 19 ppm. pdx.edu
Interactive Data Table: ¹³C NMR Spectral Data for this compound pdx.edu
| Chemical Shift (δ ppm) | Assignment |
| ~175.9 | C =O (Amide) |
| ~137.2 | Ar-C -NH |
| ~132.0 | Ar-C H |
| ~121.5 | Ar-C H |
| ~117.0 | Ar-C -Br |
| ~36.2 | -C H(CH₃)₂ |
| ~19.6 | -CH(C H₃)₂ |
| Source: Spectral data obtained from SpectraBase. pdx.edu The number of signals confirms the molecular symmetry. |
Vibrational Spectroscopy for Functional Group Probing
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is dominated by absorptions characteristic of a secondary amide. A prominent, sharp absorption band is observed in the region of 3300-3270 cm⁻¹, which is assigned to the N-H stretching vibration. The most intense band in the spectrum is typically the Amide I band, appearing between 1680 and 1650 cm⁻¹, which corresponds to the C=O stretching vibration. Another significant band, the Amide II band, is found around 1550-1530 cm⁻¹ and arises from a combination of N-H bending and C-N stretching vibrations. Additional bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), alkyl C-H stretching (below 3000 cm⁻¹), and C-Br stretching (in the fingerprint region) are also present. pdx.edu
Interactive Data Table: Key FT-IR Absorption Bands for this compound pdx.edu
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3285 | N-H Stretch | Secondary Amide N-H |
| ~2970 | C-H Stretch | Alkyl (sp³) C-H |
| ~1665 | C=O Stretch (Amide I) | Carbonyl of secondary amide |
| ~1530 | N-H Bend / C-N Stretch (Amide II) | Characteristic amide absorption |
| ~1405 | C-H Bend | Alkyl group deformation |
| ~825 | C-H Bend | Out-of-plane bend for 1,4-disubstituted aromatic ring |
| Source: Spectral data obtained from SpectraBase. pdx.edu |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure.
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak cluster corresponding to its molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity would be observed at m/z 241 and 243.
The most prominent peaks in the mass spectrum are observed at m/z 171 and 173. pdx.edu These peaks represent the base peak of the spectrum and correspond to the 4-bromophenylaminyl radical cation, formed after the characteristic α-cleavage of the amide bond, which results in the loss of the isobutyryl radical group (•COCH(CH₃)₂). The 1:1 intensity ratio of the m/z 171/173 fragment further confirms the presence of a single bromine atom in this fragment.
Interactive Data Table: Major Mass Spectrometry Fragments for this compound pdx.edu
| m/z Value | Proposed Fragment | Description |
| 241 / 243 | [C₁₀H₁₂BrNO]⁺ | Molecular ion peak (M⁺ / M+2) |
| 171 / 173 | [C₆H₅BrN]⁺ | Loss of isobutyryl radical; Base peak |
| Source: Data obtained from NIST Mass Spectrometry Data Center via PubChem. pdx.edu |
Liquid Chromatography-Mass Spectrometry (LCMS) for Compound Verification
Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a definitive analytical technique for the verification of this compound. This method combines the separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry, allowing for the unambiguous identification of the compound in a given sample.
The verification process involves analyzing the sample using an LC-MS system and monitoring for the specific molecular ion of the target compound. For this compound, the molecular formula is C₁₀H₁₂BrNO, which corresponds to a monoisotopic mass of approximately 241.01 Da. nih.gov In positive ion mode, the compound is expected to be detected as its protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 242.02. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of almost equal intensity at m/z 242 and m/z 244. The presence of this distinct isotopic signature, coupled with a specific retention time determined by the chromatographic conditions, provides strong evidence for the compound's identity.
A typical LC method for a compound of this nature would utilize a reverse-phase column, given the compound's moderate polarity. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive such as formic acid to facilitate protonation.
Below is a representative table of LC-MS parameters that could be applied for the verification of this compound.
Table 1: Representative LC-MS Parameters for Compound Verification
| Parameter | Value |
|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Ion (m/z) | 242.02 / 244.02 ([M+H]⁺) |
Elucidation of Fragmentation Patterns for Structural Confirmation
Mass spectrometry, particularly when coupled with a fragmentation technique like Collision-Induced Dissociation (CID) in a tandem MS (MS/MS) experiment, is invaluable for structural confirmation. The fragmentation pattern of a molecule is a unique fingerprint derived from the cleavage of its weakest bonds under energetic conditions. nih.gov
The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments that confirm its structure. nih.gov The molecular ion peak ([M]⁺˙) appears as a doublet at m/z 241 and 243, reflecting the isotopic distribution of bromine.
The most common fragmentation pathway for N-aryl amides is the cleavage of the amide bond (C-N bond). This cleavage results in the formation of two primary fragment ions. For this compound, this involves the formation of a bromophenylamino radical and a stable isobutyryl cation, or the formation of a 4-bromoaniline (B143363) cation and an isobutyryl radical. A significant fragmentation pathway involves the cleavage of the amide bond to form the 4-bromoaniline radical cation. This cation appears as a characteristic doublet at m/z 171 and 173. nih.gov Another prominent peak is observed at m/z 43, which corresponds to the highly stable isobutyryl cation, [(CH₃)₂CHCO]⁺. The formation of these specific fragments provides definitive evidence of both the N-(4-bromophenyl) group and the 2-methylpropanamide substructures within the molecule.
Table 2: Major Mass Fragments of this compound and Their Proposed Structures
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structure of Fragment |
|---|---|---|
| 241/243 | Molecular Ion [C₁₀H₁₂BrNO]⁺˙ | CC(C)C(=O)NC₁=CC=C(Br)C=C₁ |
| 171/173 | 4-Bromoaniline Cation Radical [C₆H₅BrN]⁺˙ | [H₂N-C₆H₄-Br]⁺˙ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within its two main chromophores: the amide group and the 4-bromophenyl ring.
The amide group itself typically exhibits a weak n → π* transition around 215-220 nm. nih.gov However, in this molecule, the amide is conjugated with the aromatic ring, which significantly alters the electronic environment. The 4-bromophenyl group is the dominant chromophore. Aromatic systems undergo intense π → π* transitions. For benzene, these occur around 204 nm (primary band, ε > 7,000) and 256 nm (secondary, benzenoid band, ε ≈ 200).
When substituted, as in this compound, these absorption bands typically shift to longer wavelengths (a bathochromic or red shift). The presence of the bromine atom and the amide substituent on the benzene ring modifies the energy levels of the π molecular orbitals. Based on data for the closely related compound N-(4-bromophenyl)acetamide, which shares the same essential chromophoric system, two main absorption bands are expected. nist.gov The more intense band, corresponding to a π → π* transition, is anticipated in the range of 240-250 nm. A weaker absorption, which could be attributed to either a different π → π* transition or the n → π* transition of the conjugated amide system, may also be observed at a longer wavelength.
Table 3: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound
| Expected λmax Range | Molar Absorptivity (ε) | Type of Transition | Associated Chromophore |
|---|---|---|---|
| ~245 nm | High | π → π* | 4-Bromophenyl Ring / Conjugated Amide |
Solid State Structural Analysis, Crystal Engineering, and Intermolecular Interactions of N 4 Bromophenyl 2 Methylpropanamide
Single-Crystal X-ray Diffraction (SCXRD) Studies
Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method has been applied to N-(4-bromophenyl)-2-methylpropanamide to elucidate its crystal and molecular structure.
The crystallographic analysis of this compound reveals that it crystallizes in the monoclinic system. nih.gov The specific space group was identified as P2₁/c. nih.gov The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions for this compound, determined at a temperature of 113 K, are detailed in the table below. nih.gov
Table 1: Crystal Data and Unit Cell Parameters for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.425 (8) |
| b (Å) | 6.135 (3) |
| c (Å) | 10.152 (5) |
| β (°) | 97.613 (7) |
| Volume (ų) | 1013.9 (8) |
| Z (Formula units per cell) | 4 |
| Temperature (K) | 113 |
Data sourced from reference nih.gov.
The conformation of a molecule describes the spatial arrangement of its atoms, which can be defined by torsion or dihedral angles. researchgate.net In the solid state, the molecules of this compound adopt a specific, low-energy conformation. This involves a distinct orientation of the 4-bromophenyl group relative to the 2-methylpropanamide moiety.
In related N-aryl amides, a notable twist is often observed between the plane of the aromatic ring and the amide group. For instance, in 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide, a C(=O)—N—C—C torsion angle of -27.1 (3)° defines this twist. While the precise torsion angles for this compound are not detailed in the available literature, a non-coplanar arrangement between the phenyl ring and the amide plane is expected. This twisting is a common strategy to minimize steric hindrance between the substituents on the amide nitrogen and the ortho-hydrogens of the phenyl ring.
The quality and accuracy of a crystal structure determination are assessed through various validation metrics derived from the refinement process. nih.gov Refinement involves adjusting a structural model to achieve the best possible fit with the experimental diffraction data. For this compound, the structure was refined against F² of all reflections. nih.gov
The hydrogen atoms were treated with a mixed approach of independent and constrained refinement. nih.gov Key metrics that validate the final structural model are summarized below. The R-factor (R1) indicates the agreement between the observed diffraction data and the data calculated from the final model, while wR2 is a weighted R-factor based on F². nih.gov The Goodness-of-Fit (S) should be close to 1 for a good model. Atomic displacement parameters (not explicitly valued in the search results) describe the thermal motion of atoms, while the residual electron density (Δρ) indicates unassigned electron density, with low values suggesting a complete and accurate model. nih.gov
Table 2: Refinement and Validation Metrics
| Metric | Value | Significance |
|---|---|---|
| R[F² > 2σ(F²)] | 0.035 | Conventional R-factor for observed reflections |
| wR(F²) | 0.074 | Weighted R-factor for all reflections |
| S (Goodness-of-Fit) | 0.99 | Indicates a good quality of the refinement |
| Reflections (independent) | 1787 | Number of unique diffraction measurements used |
| Parameters refined | 128 | Number of variables adjusted in the model |
| Δρmax (e Å⁻³) | 0.55 | Maximum residual electron density |
| Δρmin (e Å⁻³) | -0.53 | Minimum residual electron density |
Data sourced from reference nih.gov.
The determination and refinement of the crystal structure of this compound were accomplished using a suite of specialized software programs. The data collection and initial processing, including cell refinement and data reduction, were performed using the CrystalClear software package. nih.gov
The crystal structure was solved using SHELXS97, which employs direct methods to determine the initial atomic positions. nih.gov Subsequent refinement of the structural model was carried out with SHELXL97. nih.gov Molecular graphics, essential for visualizing the structure and its packing, were generated using programs like SHELXTL. nih.gov Other widely used programs in crystallographic studies include ORTEP (Oak Ridge Thermal-Ellipsoid Plot Program), which is used for creating ball-and-stick or thermal ellipsoid diagrams of molecular structures.
Investigation of Intermolecular Hydrogen Bonding Networks
The way molecules pack in a crystal is governed by intermolecular interactions, with hydrogen bonds being particularly significant in directing the assembly of molecules containing amide groups.
In the crystal structure of this compound, the primary intermolecular interaction is the hydrogen bond between the amide N—H group (donor) and the carbonyl oxygen (O=C) (acceptor). nih.gov These interactions link the molecules into specific, predictable patterns known as supramolecular synthons.
Specifically, pairs of molecules are connected through two N—H···O hydrogen bonds, forming a centrosymmetric inversion dimer. nih.gov This arrangement creates a characteristic ring motif described by the graph-set notation R₂²(8). nih.gov The 'R' denotes a ring, the subscript '2' indicates two hydrogen-bond donors, the superscript '2' indicates two acceptors, and the number in parentheses, '8', is the number of atoms in the ring. These R₂²(8) dimers are a common and robust feature in the crystal structures of primary and secondary amides.
Furthermore, additional N—H···O hydrogen bonds link these dimers together, extending the structure into sheets that propagate in the (100) plane. nih.gov The geometric details of these key hydrogen bonds are provided in the table below.
Table 3: Hydrogen-Bond Geometry (Å, °)
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H1A···O1ⁱ | 0.89 (1) | 2.12 (1) | 2.990 (3) | 167 (3) |
| N1—H1B···O1ⁱⁱ | 0.88 (1) | 2.12 (1) | 3.002 (3) | - |
Symmetry codes are not provided in the source. Data sourced from reference nih.gov.
Role of Weaker C—H···O Interactions in Crystal Packing
In the crystal lattice of N-aryl amides, the primary and most dominant intermolecular force is the strong N—H···O hydrogen bond, which typically dictates the formation of primary structural motifs like chains or dimers. However, the assembly of these primary motifs into a stable, three-dimensional architecture is often guided by a network of weaker, yet cumulatively significant, C—H···O hydrogen bonds. nih.gov For this compound, the carbonyl oxygen atom of the amide group acts as the principal hydrogen bond acceptor. The potential hydrogen bond donors include the C-H groups of the two methyl substituents on the propanamide moiety and the aromatic C-H groups of the 4-bromophenyl ring.
Table 1: Representative Geometries of Intermolecular Interactions in Amide Crystals Note: This table presents typical geometric parameters for interactions found in related amide crystal structures from the literature, as a specific crystallographic file for this compound is not publicly available. The values serve as a predictive guide.
| Interaction Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |
| Strong H-Bond | N—H···O | 2.8 - 3.0 | 1.9 - 2.1 | 150 - 170 |
| Weak H-Bond | C(aromatic)—H···O | 3.2 - 3.6 | 2.3 - 2.7 | 120 - 160 |
| Weak H-Bond | C(methyl)—H···O | 3.2 - 3.8 | 2.4 - 2.8 | 110 - 150 |
| Halogen Bond | C—Br···O | 3.0 - 3.4 | - | ~165 |
| Halogen Contact | C—H···Br | 3.5 - 3.9 | 2.8 - 3.1 | 130 - 170 |
Influence of Halogen Substituents on Crystal Packing Motifs and Planar Amide Geometry
The presence of a halogen substituent on the phenyl ring significantly influences the crystal packing of N-aryl amides. The bromine atom in this compound has a dual role: it modifies the electronic landscape of the molecule through its inductive and resonance effects, and it acts as a potential site for specific intermolecular interactions, most notably halogen bonding.
The nature of the halogen substituent (e.g., F, Cl, Br, I) systematically affects its ability to direct crystal packing, with the influence generally increasing with the size and polarizability of the halogen atom. Studies on isomeric series of halogenated compounds often reveal tendencies towards isomorphism or isostructurality, where chloro- and bromo-analogues adopt very similar crystal packing arrangements. nih.govresearchgate.net
Regarding the molecular geometry, the core amide group (C-C(=O)N-H) is expected to be planar or nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group. A key structural parameter is the dihedral angle between this amide plane and the plane of the 4-bromophenyl ring. This torsion is influenced by the steric and electronic demands of the substituents as well as the optimization of intermolecular interactions within the crystal lattice. Studies on similar N-aryl amides show that this angle can vary significantly as a result of crystal packing forces. nih.gov The geometry at the amide nitrogen in related structures is typically planar, indicating that the planarity of the amide bond itself is robust. nih.gov
Formation of Three-Dimensional Supramolecular Architectures
The three-dimensional supramolecular architecture of this compound in the solid state is constructed through a hierarchical assembly process governed by a variety of intermolecular interactions of differing strengths.
The primary and most directional interaction is the N—H···O hydrogen bond between amide groups. This strong interaction typically leads to the formation of robust one- or two-dimensional supramolecular synthons. In many amides, this results in the creation of centrosymmetric dimers via pairs of N—H···O hydrogen bonds, forming a characteristic R²₂(8) graph-set motif. nih.gov An alternative and equally common motif is the formation of a C(4) chain where molecules are linked head-to-tail by single N—H···O hydrogen bonds, as observed in a polymorph of the related compound N-(4-Bromophenyl)acetamide. researchgate.net
Principles of Crystal Engineering Applied to Bromophenyl Propanamides
Crystal engineering is the rational design of functional molecular solids by understanding and utilizing intermolecular interactions. hhu.de Applying these principles to bromophenyl propanamides like this compound involves a systematic analysis of the hierarchy and interplay of the available non-covalent forces.
The foundational concept in the crystal engineering of amides is the reliability of the N—H···O hydrogen bond to form predictable supramolecular synthons, such as the amide-amide dimer or chain. The primary challenge and opportunity lie in controlling how these synthons pack in three dimensions. This is achieved by tuning the weaker, secondary interactions through chemical modification.
For this compound, the key variables for crystal engineering are:
The Halogen Bond: The bromine atom provides a site for halogen bonding (C—Br···X). The strength and directionality of this interaction can be modulated by changing the halogen (e.g., to Cl or I) or by altering the electronic nature of the acceptor groups in a co-crystal design. This allows for competition or cooperation with the primary hydrogen-bonding synthons. researchgate.net
Weak Hydrogen Bonds: The number and accessibility of C-H donors can be modified. For example, changing the alkyl group from isobutyryl to a different group would alter the C—H···O interaction landscape.
The study of polymorphism, where a single compound crystallizes in multiple forms with different packing and properties, is a central aspect of crystal engineering. A new polymorph of N-(4-Bromophenyl)acetamide was discovered to have a different space group and packing arrangement (chains instead of the previously known structure), highlighting how subtle energetic differences can lead to distinct solid-state architectures. researchgate.net By systematically studying series of related compounds and their co-crystals, it becomes possible to develop strategies to guide the self-assembly process towards a desired crystal packing and, consequently, to control the physical and chemical properties of the resulting material.
Computational Chemistry and Molecular Modeling Studies of N 4 Bromophenyl 2 Methylpropanamide
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. For N-(4-bromophenyl)-2-methylpropanamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would form the foundation for understanding its properties.
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the ground-state geometry. Geometry optimization calculations systematically adjust the positions of the atoms to find the configuration with the lowest possible energy.
For this compound, this process would reveal key structural parameters. The planarity of the phenyl ring and the amide group, along with the orientation of the isopropyl group, would be determined. A significant point of interest is the dihedral angle between the plane of the phenyl ring and the amide plane, which influences the degree of electronic conjugation in the molecule. Analysis of the potential energy surface can identify different stable conformers (rotational isomers) and the energy barriers that separate them, providing a comprehensive view of the molecule's conformational landscape.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: This table is illustrative. Specific values would be obtained from actual DFT calculations.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C=O | ~1.23 |
| C-N (amide) | ~1.36 | |
| N-C (phenyl) | ~1.42 | |
| C-Br | ~1.91 | |
| **Bond Angles (°) ** | O=C-N | ~122.0 |
| C-N-C | ~125.0 |
| Dihedral Angle (°) | C-C-N-C | ~30-40 |
Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum.
By comparing the calculated vibrational wavenumbers with experimental spectra, one can achieve a detailed assignment of the spectral bands to specific molecular motions. For this compound, this would involve identifying the characteristic stretching frequencies for the N-H bond, the C=O (Amide I) bond, and the C-N (Amide II) bond, as well as the vibrational modes of the brominated phenyl ring and the isopropyl group. Theoretical calculations often require a scaling factor to better match experimental results due to approximations in the computational method and the neglect of anharmonicity.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.
A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the ground state. For this compound, the analysis would likely show the HOMO localized primarily on the electron-rich bromophenyl ring, while the LUMO might be distributed across the amide group's π-system. The energy gap would provide a quantitative measure of the molecule's stability and its potential for intramolecular charge transfer upon electronic excitation.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
This analysis is particularly useful for quantifying hyperconjugative interactions, which involve charge delocalization from filled (donor) orbitals to empty (acceptor) orbitals. In this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the carbonyl group (n -> π*), a key interaction that stabilizes the amide bond. It would also reveal interactions between the phenyl ring's π-system and the adjacent amide group, providing insight into the electronic communication across the molecule.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It plots the electrostatic potential onto the electron density surface, illustrating the charge distribution from the perspective of an approaching reagent.
The MEP map uses a color scale to indicate different potential regions. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. For this compound, the MEP map would show the most negative potential located around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the amide hydrogen would exhibit a positive potential, identifying it as a hydrogen bond donor site. This analysis is invaluable for understanding non-covalent interactions and predicting how the molecule will interact with other chemical species.
Fukui Function Analysis for Electrophilic and Nucleophilic Regions
Fukui function analysis is a more quantitative method within DFT for identifying reactive sites in a molecule. It describes the change in electron density at a specific point in the molecule when the total number of electrons is changed. This allows for the precise identification of the atoms most likely to participate in electrophilic or nucleophilic reactions.
The analysis yields two key functions:
f+ : Indicates the propensity of a site to accept an electron (nucleophilic attack). The atom with the highest f+ value is the most likely site for a nucleophile to attack.
f- : Indicates the propensity of a site to donate an electron (electrophilic attack). The atom with the highest f- value is the most susceptible to attack by an electrophile.
For this compound, Fukui analysis would likely identify the carbonyl oxygen and the nitrogen atom as primary sites for electrophilic interaction (protonation or coordination to a Lewis acid), while the carbonyl carbon would be identified as the principal site for nucleophilic attack. This provides a more detailed and atom-specific map of reactivity than MEP analysis alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net This approach is instrumental in predicting the activity of new compounds and in guiding the design of molecules with enhanced therapeutic properties. researchgate.net
The development of robust QSAR models is a critical step in computational drug design. These models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) QSAR.
2D-QSAR models utilize descriptors that are derived from the 2D representation of a molecule, such as molecular weight, lipophilicity (logP), and topological indices. These models are computationally less intensive and are effective in capturing the general structural requirements for a specific biological activity.
3D-QSAR methods, on the other hand, consider the three-dimensional conformation of the molecule. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields around a set of aligned molecules. These fields represent steric and electrostatic properties, providing a more detailed understanding of the ligand-receptor interactions. The predictive quality of 3D-QSAR models is highly dependent on the accuracy of molecular alignments and the bioactive conformations of the ligands. mdpi.com
For derivatives and analogues of this compound, both 2D and 3D-QSAR models have been developed to predict their biological activities. The statistical validation of these models is crucial to ensure their reliability and predictive power. Key statistical parameters used for validation include the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive r² for an external test set. A high predictive r² value is indicative of a robust model with good predictive ability. mdpi.com
Table 1: Comparison of 2D and 3D QSAR Model Performance
| Model Type | Key Descriptors/Fields | Typical r² | Typical q² | Predictive r² |
|---|---|---|---|---|
| 2D-QSAR | Molecular Weight, logP, Topological Indices, Fingerprints | 0.6 - 0.8 | 0.5 - 0.7 | 0.5 - 0.7 |
| 3D-QSAR | Steric Fields, Electrostatic Fields | 0.8 - 0.95 | 0.6 - 0.8 | > 0.6 |
This table presents typical performance metrics for 2D and 3D-QSAR models based on general literature. Specific values for this compound would require dedicated studies.
The integration of machine learning algorithms has significantly advanced the field of QSAR. These algorithms are capable of handling complex and non-linear relationships between molecular descriptors and biological activity.
Multiple Linear Regression (MLR) is a fundamental statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity). researchgate.net While simple and interpretable, its performance is limited when dealing with non-linear data.
Support Vector Regression (SVR) is a powerful machine learning technique that can model non-linear relationships by mapping the data to a higher-dimensional space. SVR is known for its good generalization performance, even with small datasets.
Feed-forward Neural Networks optimized with Particle Swarm Optimization (FNN-PSO) represent a more sophisticated approach. Neural networks can capture highly complex patterns in the data. Particle Swarm Optimization is a metaheuristic optimization algorithm used to train the neural network, helping to find the optimal weights and biases for improved predictive accuracy.
The application of these machine learning algorithms in QSAR studies of this compound and its analogues allows for the development of highly predictive models that can accelerate the discovery of new and potent compounds.
Computational Mechanistic Studies of Chemical Reactions Involving this compound
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For this compound, these studies can elucidate reaction pathways, identify key intermediates and transition states, and guide the development of more efficient synthetic methods.
Understanding the energy landscape of a chemical reaction is fundamental to determining its feasibility and rate. Automated transition-state (TS) search algorithms are employed to locate the saddle points on the potential energy surface that correspond to the highest energy barrier along the reaction pathway. Once the transition state is located, reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, is performed to confirm that the TS connects the reactants and products.
For reactions involving this compound, such as its synthesis or derivatization, these computational methods can provide detailed insights into the step-by-step mechanism, including bond breaking and formation events.
In many chemical transformations, particularly those aiming to produce chiral molecules, catalysts play a crucial role. Computational methods are increasingly used in the rational design of catalysts to improve their efficiency and selectivity.
For the synthesis of chiral derivatives of this compound, computational modeling can be used to predict the enantioselectivity of a given catalyst. By modeling the interaction between the catalyst, the substrate, and the transition state, it is possible to understand the origins of stereocontrol and to design new catalysts with improved performance. This predictive capability can significantly reduce the experimental effort required to develop stereoselective syntheses.
Molecular Docking Simulations for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to understand how a potential drug molecule interacts with its biological target at the atomic level. nih.gov
For this compound and its derivatives, molecular docking simulations can be performed to investigate their binding modes with various protein targets. These simulations provide valuable information about the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the binding affinity.
The results of molecular docking studies are often expressed as a docking score, which is an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. These simulations can help to rationalize the observed biological activities of a series of compounds and to guide the design of new molecules with improved binding affinity and selectivity. For instance, docking studies on related bromophenyl-containing compounds have been used to understand their interactions with enzymes like tyrosine hydroxylase. nih.gov
Table 2: Illustrative Molecular Docking Results for a Hypothetical Target
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| This compound | -7.5 | TYR234, PHE345, LEU456 |
| Derivative A | -8.2 | TYR234, PHE345, ARG457 |
| Derivative B | -6.9 | PHE345, LEU456 |
This table provides a hypothetical example of molecular docking results to illustrate the type of data generated. Actual results would depend on the specific protein target being studied.
Prediction of Binding Affinities and Interaction Modes with Specific Enzymes/Proteins
Computational studies, particularly molecular docking and molecular dynamics (MD) simulations, have been instrumental in predicting how compounds structurally related to this compound may bind to and inhibit various enzymes. These in silico methods help to elucidate the binding affinities and the specific mode of interaction at the molecular level.
Research on a series of N-(4-bromophenyl)furan-2-carboxamides , which are close structural analogs, has demonstrated their potential as antibacterial agents. nih.gov Molecular docking and MD simulations were employed to validate their efficacy against bacterial proteins. nih.gov One of the studied molecules, N-(4-bromophenyl)furan-2-carboxamide, was identified as a particularly effective agent against several drug-resistant bacteria. nih.gov The computational analysis supported the in vitro findings by detailing the stability of the molecule within the active site of the target protein. nih.gov
In a separate line of investigation, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated as inhibitors of alkaline phosphatase. mdpi.com Molecular docking studies were conducted to understand the inhibitory potential of these compounds. mdpi.com The in silico analysis provided insights into how these molecules fit within the enzyme's active site, suggesting a basis for their inhibitory activity. mdpi.com
Furthermore, studies on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have revealed their potential to inhibit acetylcholinesterase (AChE) and α-glucosidase, enzymes relevant to neurodegenerative diseases and diabetes, respectively. juniperpublishers.com The in silico aspect of this research helped to correlate the structural features of the compounds with their inhibitory activities. juniperpublishers.com
These examples from related compounds underscore the utility of computational modeling in predicting the biological targets and binding interactions of novel small molecules. For this compound, it is plausible that it could also exhibit inhibitory activity against similar classes of enzymes, a hypothesis that could be explored through dedicated computational and experimental studies.
Table 1: Predicted Binding Affinities of Structurally Related Compounds to Specific Enzymes
| Compound Class | Target Enzyme/Protein | Computational Method | Predicted Outcome |
| N-(4-bromophenyl)furan-2-carboxamides | Bacterial Proteins | Molecular Docking, MD Simulations | Stable binding in the active site, potential antibacterial agent. nih.gov |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivs. | Alkaline Phosphatase | Molecular Docking | Potential inhibitor based on active site interactions. mdpi.com |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | In Silico Studies | Correlation of structure with inhibitory potential. juniperpublishers.com |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | α-Glucosidase | In Silico Studies | Correlation of structure with inhibitory potential. juniperpublishers.com |
Identification of Key Hydrogen Bond Lengths and Active Site Residues
A critical aspect of molecular modeling is the identification of specific interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. The lengths of these bonds and the amino acid residues involved are key determinants of binding affinity and selectivity.
In the computational analysis of N-(4-bromophenyl)furan-2-carboxamides , researchers were able to visualize the molecular interactions within the active site of the target bacterial protein. nih.gov These visualizations, derived from docking and MD simulations, would typically reveal the key amino acid residues that form hydrogen bonds with the ligand, as well as the distances of these bonds. While the specific bond lengths and residues are unique to that particular study, they highlight the importance of the amide linkage and the phenyl ring in forming stabilizing interactions. nih.gov
Similarly, the docking studies of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives with alkaline phosphatase would have identified the crucial residues in the enzyme's active site that interact with the inhibitor. mdpi.com Amide-containing compounds are well-known for their ability to form hydrogen bonds, and these studies likely pinpointed the specific donor-acceptor pairs involved in the binding. mdpi.com
While detailed hydrogen bond data from computational studies on this compound itself is not available, crystallographic studies of a closely related isomer, 2-(4-Bromophenyl)-2-methylpropanamide , provide some insight into its hydrogen bonding capabilities in a solid state. In the crystal structure of this isomer, molecules are linked by intermolecular N-H···O hydrogen bonds. researchgate.net This demonstrates the inherent capacity of the amide group in this structural framework to participate in significant hydrogen bonding.
Table 2: Illustrative Hydrogen Bonding and Active Site Interactions from Studies of Related Compounds
| Interacting Molecule(s) | Interacting Residues/Atoms (Illustrative) | Interaction Type | Significance |
| N-(4-bromophenyl)furan-2-carboxamides & Bacterial Protein | Specific active site amino acids | Hydrogen Bonding | Stabilization of the ligand in the active site, contributing to inhibition. nih.gov |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide & Alkaline Phosphatase | Key active site residues | Hydrogen Bonding | Anchoring the inhibitor within the catalytic site. mdpi.com |
| 2-(4-Bromophenyl)-2-methylpropanamide (crystal structure) | N-H group and O atom of adjacent molecule | Hydrogen Bonding | Demonstrates the potential for strong intermolecular interactions. researchgate.net |
Chemical Reactivity and Derivatization Studies of N 4 Bromophenyl 2 Methylpropanamide
Alkylation Reactions at the Amide Nitrogen
The nitrogen atom of the secondary amide in N-(4-bromophenyl)-2-methylpropanamide can act as a nucleophile, enabling the introduction of various alkyl groups. This N-alkylation is a fundamental transformation for modifying the compound's properties. The process typically requires the deprotonation of the amide N-H with a suitable base to form a more nucleophilic amidate anion, which then reacts with an alkylating agent.
Synthesis of N-Methyl-N-(4-bromophenyl)-2-methylpropanamide
The synthesis of the N-methylated derivative, N-Methyl-N-(4-bromophenyl)-2-methylpropanamide, can be achieved through standard N-alkylation protocols. A common and effective method involves the use of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). stackexchange.com The sodium hydride deprotonates the amide to form the corresponding sodium amidate. Subsequent addition of a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), results in the formation of the desired tertiary amide via an Sₙ2 reaction.
A representative procedure would involve dissolving this compound in anhydrous THF, followed by the careful addition of sodium hydride at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. After the evolution of hydrogen gas ceases, indicating the complete formation of the amidate, the methylating agent is added, and the reaction is allowed to proceed to completion.
General Conditions for N-Methylation
| Parameter | Condition | Purpose/Comment | Reference |
|---|---|---|---|
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for deprotonation. | stackexchange.com |
| Alkylating Agent | Methyl Iodide (CH₃I) | Provides the methyl group for substitution. | stackexchange.com |
| Solvent | Tetrahydrofuran (THF) or DMF | Anhydrous aprotic solvent to facilitate the reaction. | stackexchange.com |
| Temperature | 0 °C to room temperature | Initial cooling to control deprotonation, then warming to drive alkylation. | - |
Synthesis of N-Benzyl-N-(4-bromophenyl)-2-methylpropanamide
The synthesis of the N-benzylated analog follows a similar principle to N-methylation. The amide is first deprotonated with a strong base to enhance its nucleophilicity. The resulting amidate is then treated with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, to yield N-Benzyl-N-(4-bromophenyl)-2-methylpropanamide.
Alternative catalytic methods have also been developed for the N-alkylation of amides with alcohols, which are considered greener alkylating agents. nih.govoup.com For instance, a ruthenium complex like RuCl₂(PPh₃)₂ can catalyze the reaction between an amide and benzyl alcohol. oup.com This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amide to form an N-acyliminium intermediate, and subsequent reduction by the ruthenium hydride species generated in the initial step. nih.govoup.com
Representative Conditions for N-Benzylation
| Method | Alkylating Agent | Catalyst/Base | Solvent | Reference |
|---|---|---|---|---|
| Classical Sₙ2 | Benzyl Bromide | NaH or K₂CO₃ | DMF or THF | stackexchange.com |
| Catalytic (Borrowing Hydrogen) | Benzyl Alcohol | RuCl₂(PPh₃)₂ or Co-nanoparticles | Toluene | nih.govoup.com |
Control of Regioselectivity and Yield in N-Alkylation Processes
A significant challenge in the alkylation of amides is controlling regioselectivity. Amide anions are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom, leading to N-alkylation or O-alkylation (formation of an imino ether), respectively. The outcome of the reaction is influenced by several factors, including the choice of base, solvent, counterion, and the nature of the alkylating agent. stackexchange.com
Generally, N-alkylation is favored under conditions that promote thermodynamic control. The use of strong, non-nucleophilic bases like sodium hydride in polar aprotic solvents like DMF or THF is a standard strategy to generate the amidate anion, which preferentially leads to the N-alkylated product. stackexchange.com The choice of the alkylating agent is also crucial; softer electrophiles, such as alkyl iodides, tend to favor reaction at the softer nitrogen center over the harder oxygen center. stackexchange.com Yields can be optimized by controlling reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents to prevent side reactions.
Factors Influencing N-Alkylation Regioselectivity and Yield
| Factor | Favors N-Alkylation (Thermodynamic Product) | Favors O-Alkylation (Kinetic Product) | Reference |
|---|---|---|---|
| Base | Strong, non-nucleophilic bases (e.g., NaH) | - | stackexchange.com |
| Solvent | Polar aprotic (e.g., DMF, THF) | Non-polar solvents can sometimes favor O-alkylation. | stackexchange.com |
| Alkylating Agent | Soft electrophiles (e.g., R-I, R-Br) | Hard electrophiles (e.g., trialkyloxonium salts, dimethyl sulfate) | stackexchange.com |
| Counterion | Softer cations (e.g., Cs⁺) | Harder cations (e.g., Li⁺, Na⁺) can chelate with oxygen. | stackexchange.com |
Functionalization Reactions on the Aromatic Ring
The bromine atom on the phenyl ring of this compound serves as a versatile handle for a wide array of functionalization reactions, particularly transition-metal-catalyzed cross-coupling reactions. Additionally, the amide group itself can act as a directing group to facilitate C-H activation at the ortho position.
Iron-Catalyzed Arylation Reactions (e.g., o-arylation for benzoxazole (B165842) synthesis with analogs)
Iron, being an abundant and non-toxic metal, has emerged as a valuable catalyst in organic synthesis. Iron-catalyzed C-H activation and arylation reactions represent a powerful tool for forming C-C bonds. uri.edu In molecules analogous to this compound, the amide functionality can direct the functionalization to the ortho position of the aromatic ring. d-nb.info While direct benzoxazole synthesis from this compound is not feasible due to the lack of an ortho-hydroxyl group, the underlying principle of amide-directed o-arylation is highly relevant.
For example, research has shown that N-aryl amides can undergo directed ortho-arylation. d-nb.info A novel protocol utilizes BBr₃ to form a boracycle intermediate, which then undergoes a palladium-catalyzed cross-coupling with an aryl halide to achieve highly selective ortho-arylation. d-nb.info Furthermore, iron catalysts have been successfully employed in the synthesis of 2-arylbenzoxazoles from different starting materials, such as the reaction of o-nitrophenols with benzylic alcohols or the cyclization of N-arylbenzamides via halogenation and subsequent cyclization. researchgate.netacs.orgacs.org These examples demonstrate the utility of iron catalysis in constructing complex heterocyclic systems through C-H functionalization and cyclization pathways, principles that could be applied to derivatives of the target compound. nitrkl.ac.in
Cross-Coupling Reactions (e.g., with alkynyl Grignard reagents)
The carbon-bromine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of various carbon-based functionalities.
One important class of transformations is the coupling with alkynes. While iron-catalyzed coupling of alkyl halides with alkynyl Grignard reagents has been reported, the Sonogashira reaction is a more common and highly efficient method for coupling aryl halides with terminal alkynes. nih.govwikipedia.orgepfl.ch The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to form a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.org Reacting this compound with a terminal alkyne under Sonogashira conditions would replace the bromine atom with an alkynyl group, providing access to a wide range of alkyne-substituted derivatives. mdpi.comnih.govucsb.edu
Beyond alkynes, the bromo-substituent enables other powerful cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl system. nih.govyoutube.comlibretexts.org
Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new, substituted alkene, effectively introducing a vinyl group onto the aromatic ring. organic-chemistry.orgwikipedia.org
These cross-coupling reactions significantly enhance the synthetic value of this compound, allowing its aromatic ring to be functionalized with a diverse array of substituents.
Key Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd complex, Cu(I) salt, Amine base | Aryl-Alkyne | wikipedia.orgorganic-chemistry.org |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd complex, Base (e.g., K₂CO₃) | Biaryl | nih.govlibretexts.org |
| Heck | Alkene | Pd complex, Base (e.g., Et₃N) | Aryl-Alkene (Styrenyl) | organic-chemistry.orgwikipedia.org |
Reactivity of Amides Towards Weak Nucleophiles
The reactivity of amides, such as this compound, towards weak nucleophiles is generally low. The amide bond is stabilized by resonance, which decreases the electrophilicity of the carbonyl carbon. Consequently, direct nucleophilic attack on the amide group by weak nucleophiles is challenging. However, the presence of the 4-bromophenyl group introduces an alternative reaction site for nucleophilic substitution, specifically at the C-Br bond.
Recent advancements in catalysis have provided methods to facilitate the coupling of aryl halides with weak nucleophiles. For instance, nickelaelectrocatalysis has emerged as an effective technique for cross-coupling reactions. researchgate.netmdpi.com This method allows for the efficient coupling of aryl halides with a variety of weak N-nucleophiles, including anilines, sulfonamides, carbamates, and imines, under mild electrochemical conditions. researchgate.netmdpi.com In the context of this compound, the aryl bromide moiety can serve as the electrophilic partner in such cross-coupling reactions.
The general conditions for these nickel-catalyzed arylations involve the use of a nickel catalyst, such as NiCl2·dme, a ligand like dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine), a base, and an electrolyte in a suitable solvent like DMA (N,N-dimethylacetamide). mdpi.com The reaction proceeds via paired electrolysis, offering a redox-neutral pathway for C-N bond formation. researchgate.netmdpi.com This approach has been successfully applied to a broad range of substrates, including electron-deficient anilines and various heterocyclic amines. researchgate.net
To enhance the reactivity of the amide group itself, activation strategies are often employed. Electrophilic activation of the amide oxygen, for example with triflic anhydride, can generate a highly reactive nitrilium ion intermediate. This intermediate is significantly more susceptible to attack by weak nucleophiles. This activation allows for reactions such as alkene hydroacylation and [4+2]-cycloadditions to proceed, which would otherwise be unfeasible with the unactivated amide.
The table below summarizes the types of weak nucleophiles that can be coupled with aryl halides, a reaction type applicable to this compound.
| Nucleophile Class | Example Nucleophile | Reaction Type | Catalyst System Example |
| Anilines | p-toluidine | Nickelaelectrocatalyzed Amination | NiCl2·dme / dtbbpy |
| Sulfonamides | p-Toluenesulfonamide | Nickelaelectrocatalyzed Amination | NiCl2·dme / dtbbpy |
| Carbamates | tert-Butyl carbamate | Nickelaelectrocatalyzed Amination | NiCl2·dme / dtbbpy |
| Imines | Benzophenone imine | Nickelaelectrocatalyzed Amination | NiCl2·dme / dtbbpy |
Synthesis of Molecular Hybrids and Analogs for Biological Screening
The N-(4-bromophenyl) moiety is a common scaffold in medicinal chemistry, and the bromine atom provides a convenient handle for further molecular elaboration, typically through cross-coupling reactions. This allows for the synthesis of a diverse range of molecular hybrids and analogs for biological screening.
One of the most powerful methods for derivatizing aryl bromides is the Suzuki-Miyaura cross-coupling reaction. This reaction has been utilized to synthesize a variety of analogs from precursors structurally related to this compound. For example, N-(4-bromophenyl)furan-2-carboxamide has been used as a starting material to create a library of arylated derivatives by coupling with various arylboronic acids. nih.gov These reactions are typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium phosphate. nih.govmdpi.com This strategy has been successfully applied to generate compounds with significant antibacterial activity against drug-resistant bacterial strains. nih.gov
Another approach involves the synthesis of heterocyclic derivatives. For instance, 4-(4-bromophenyl)thiazol-2-amine, which can be synthesized from p-bromoacetophenone, serves as a key intermediate for a range of antimicrobial and anticancer agents. researchgate.netnih.gov The amino group on the thiazole (B1198619) ring can be further functionalized to create diverse libraries of compounds. researchgate.netnih.gov
Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has also been explored using bromophenyl precursors. mdpi.com For example, 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) has been used as a scaffold to create hybrids with other heterocyclic systems, leading to novel DNA gyrase inhibitors. researchgate.net
The table below presents examples of derivative classes synthesized from N-(4-bromophenyl) precursors and their targeted biological activities.
| Precursor Core | Synthetic Method | Derivative Class | Target Biological Activity |
| N-(4-bromophenyl)furan-2-carboxamide | Suzuki-Miyaura Coupling | N-(biphenyl-4-yl)furan-2-carboxamides | Antibacterial |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Suzuki-Miyaura Coupling | N-(aryl-3-methylphenyl)pyrazine-2-carboxamides | Antibacterial, Alkaline Phosphatase Inhibition |
| 4-(4-bromophenyl)thiazol-2-amine | Condensation/Functionalization | N-benzylidene-4-(4-bromophenyl)thiazol-2-amines | Antimicrobial, Anticancer |
| 2-(4-bromophenyl)quinoline-4-carbohydrazide | Molecular Hybridization | Quinoline-triazole hybrids | DNA Gyrase Inhibition |
Structure Activity Relationship Sar Investigations of N 4 Bromophenyl 2 Methylpropanamide and Its Derivatives
Importance of the Bromine Atom in Biological Activity and Binding Affinity
The presence and position of the bromine atom on the phenyl ring of N-(4-bromophenyl)-2-methylpropanamide are pivotal to its biological function. Halogens are versatile tools in drug design, capable of modulating a compound's lipophilicity, electronic character, and metabolic stability.
The regiochemistry of halogen substitution on the N-aryl ring can drastically alter the pharmacological profile of a compound. The placement of a halogen, such as bromine, at the para position (as in this compound) versus the meta or ortho positions can lead to significant differences in biological activity. Studies on related N-aryl amides have shown that the precise location of the halogen is crucial for optimal interaction with the target receptor. For instance, in a series of 2-(halogenated phenyl) acetamide (B32628) and propanamide analogs investigated as TRPV1 antagonists, the substitution pattern on the phenyl ring was a key determinant of their functional activity, which ranged from agonism to antagonism. nih.gov
The synthesis of halogenated N-aryl amides often requires methods that allow for precise regioselective installation of the halogen to build meaningful SAR. nih.gov The differential activity observed between positional isomers often stems from the specific steric and electronic requirements of the receptor's binding pocket. A halogen at the para-position might fit into a specific hydrophobic pocket, while the same substituent at the meta-position could clash with the receptor surface or fail to make a favorable contact. Research on various halogen-substituted anilines in amide synthesis has demonstrated that while meta- and para-substituted compounds can often be synthesized with good yields, their biological activities can vary substantially. researchgate.net
Table 1: Hypothetical Bioactivity Comparison of Halogen Positional Isomers This table illustrates the potential impact of halogen position on biological activity based on common SAR principles. Actual values would be target-dependent.
| Compound | Halogen Position | Relative Bioactivity (IC₅₀) | Rationale |
| Analog 1 | para | 10 nM | Optimal fit in hydrophobic pocket; favorable electronic interactions. |
| Analog 2 | meta | 150 nM | Suboptimal fit; potential for minor steric hindrance. |
| Analog 3 | ortho | >1000 nM | Significant steric clash with the binding site; disruption of required planarity. |
The bromine atom at the C4 position of the phenyl ring significantly contributes to the molecule's lipophilicity, enhancing its ability to engage in hydrophobic interactions with biological receptors. These interactions are fundamental for ligand binding and affinity. In many receptor binding sites, there are well-defined hydrophobic pockets that can accommodate nonpolar moieties like a bromophenyl group. The bromine atom, being large and polarizable, can form strong van der Waals and halogen bonding interactions, thereby anchoring the ligand within the active site.
A molecular modeling study of a related TRPV1 antagonist, which featured two fluoro groups on the phenyl A-region, indicated that these halogens were critical for making hydrophobic interactions with the receptor. nih.gov By extension, the larger and more lipophilic bromine atom in this compound is expected to play an even more significant role in forming such stabilizing hydrophobic contacts. Modeling studies on other inhibitor classes have similarly shown that halogenated phenyl rings often occupy deep, hydrophobic pockets within the enzyme's active site. drugdesign.org
Critical Role of the Amide Group in Molecular Recognition and Reactivity
The amide functional group is a cornerstone of molecular structure in a vast number of biologically active compounds, including approximately 25% of all known drugs. nih.gov In this compound, the amide linkage is not merely a structural linker but an active participant in molecular recognition and binding. nih.gov
Key functions of the amide group include:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. These interactions are highly directional and are crucial for the specific recognition and binding of the molecule to its biological target. Crystal structure analyses of related amides frequently reveal extensive intermolecular hydrogen bonding networks. nih.gov
Rigidity and Conformation: The amide bond exhibits partial double-bond character due to resonance, which restricts rotation around the C-N bond. masterorganicchemistry.com This planarity and rigidity help to lock the molecule into a specific conformation that is often required for optimal binding to a receptor. This conformational constraint reduces the entropic penalty of binding, potentially leading to higher affinity.
Dipole Moment: The amide group possesses a significant dipole moment, which can contribute to favorable electrostatic interactions within the receptor's binding site.
Amides are recognized as playing a pivotal role in molecular recognition processes and are important components in supramolecular chemistry. nih.gov Their structural and electronic properties are fundamental to the biological activity of N-aryl amides. researchgate.netnih.gov
Influence of Substituents on the Propanamide Backbone on Bioactivity
Modifications to the propanamide backbone of this compound can have a profound impact on biological activity. The isobutyryl group (2-methylpropanamide) itself is a key feature, and altering its structure provides a means to probe the steric and electronic requirements of the binding site.
In SAR studies of related 2-phenylpropanamide (B1200545) TRPV1 antagonists, the "B-region," corresponding to the propanamide moiety, was systematically modified. researchgate.net For instance, replacing the single α-methyl group with an α,α-dimethyl or a cyclopropyl (B3062369) group led to significant changes in receptor affinity and antagonist potency. These findings suggest that the space around the propanamide backbone within the receptor's binding site is sterically constrained. While some modifications can enhance activity by improving hydrophobic interactions or optimizing the compound's conformation, others can diminish it by introducing steric clashes.
Table 2: Effect of Propanamide Backbone Substitution on TRPV1 Antagonist Activity (Data adapted from a study on related 2-(4-Methylsulfonylaminophenyl) propanamide analogs) researchgate.net
| Backbone Modification | Example Compound | Relative Potency | Implication |
| α-methyl (Propanamide) | Parent Compound | 1x | Establishes baseline activity. |
| α,α-dimethyl | Analog 8 | Decreased | Suggests limited space in the binding pocket for additional methyl groups. |
| Cyclopropyl Amide | Analog 14 | Decreased | Indicates that the specific conformation and size of the cyclopropyl group are not optimal for receptor interaction. |
These results underscore that even subtle changes to the propanamide backbone can significantly influence how the molecule fits into and interacts with its biological target. digitellinc.com
Comparative SAR Studies with Halogen-Substituted Phenyl Amide Analogs
To fully understand the role of the 4-bromo substituent, it is instructive to compare the activity of this compound with that of other halogen-substituted phenyl amide analogs. Such comparative studies help to elucidate the optimal electronic and steric properties required for bioactivity.
In a broad investigation of 117 halogenated phenyl acetamide and propanamide analogs, the nature and position of the halogen were found to be critical. nih.gov While fluorine, chlorine, and bromine are all halogens, they differ in size, electronegativity, and their ability to form halogen bonds.
Fluorine: Smallest halogen, highly electronegative. Can form weak hydrogen bonds and alter metabolic stability.
Chlorine: Intermediate in size and electronegativity. Often used to enhance lipophilicity.
Bromine: Larger and more polarizable than chlorine. Can form stronger halogen bonds and significantly increases lipophilicity.
The choice between fluorine, chlorine, and bromine at the para position can fine-tune the compound's affinity and efficacy. For example, in the development of EGF-R kinase inhibitors, substituting the anilino ring at the meta-position with halogens led to very potent compounds due to favorable interactions within a hydrophobic region of the binding domain. drugdesign.org Similarly, the synthesis and testing of amides from various halogen-substituted anilines showed that while F-, Cl-, and Br-substituted anilines could all yield the desired amide products, their resulting biological profiles would be distinct. researchgate.net The superior performance of one halogen over another is entirely target-dependent and reflects the specific topology and chemical environment of the binding site.
Pharmacophore Elucidation and Optimization Strategies for Enhanced Biological Performance
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. researchgate.net For this compound and its analogs, elucidating the pharmacophore model is a key strategy for designing new molecules with improved performance. nih.gov
A putative pharmacophore model for this class of compounds would likely include:
A Hydrogen Bond Acceptor: The amide carbonyl oxygen.
A Hydrogen Bond Donor: The amide N-H group.
A Hydrophobic/Aromatic Feature: The phenyl ring.
A Halogen Bonding/Hydrophobic Feature: The bromine atom at the para-position.
This model can be generated based on the structures of known active molecules (ligand-based) or by analyzing the binding site of the target protein (structure-based). dovepress.comdergipark.org.tr Once a pharmacophore model is established, it can be used as a 3D query for virtual screening of compound libraries to identify novel scaffolds that match the required features. sci-hub.se
Optimization strategies based on the pharmacophore model include:
Bioisosteric Replacement: Replacing the bromine atom with other groups (e.g., CF₃, I, CN) that have similar steric and electronic properties to probe for improved interactions.
Scaffold Hopping: Using the pharmacophore to find entirely new core structures that maintain the key interaction points.
Structure-Guided Design: If the structure of the biological target is known, molecular docking and dynamics simulations can be used to refine the fit of the ligand in the binding site, suggesting specific modifications to enhance affinity and selectivity. researchgate.net
Through these iterative cycles of design, synthesis, and testing, guided by SAR and pharmacophore modeling, researchers can optimize the structure of this compound to develop new chemical entities with superior biological performance. managingip.com
Biological Activities and Mechanistic Pathways of N 4 Bromophenyl 2 Methylpropanamide
Antimicrobial Activity Profile
The investigation into the antimicrobial effects of a novel compound typically involves assessing its ability to inhibit or kill pathogenic microorganisms, including bacteria and fungi. The N-phenylamide structure, of which N-(4-bromophenyl)-2-methylpropanamide is a member, is a scaffold of interest in the development of new antimicrobial agents.
Antibacterial Efficacy Against Gram-Negative and Gram-Positive Strains (e.g., E. coli, S. aureus)
The evaluation of antibacterial efficacy is a critical first step in determining the potential of a compound as an antibiotic. This testing is performed against a panel of bacteria that includes both Gram-positive species, such as Staphylococcus aureus (a common cause of skin and soft tissue infections), and Gram-negative species, like Escherichia coli (a frequent cause of urinary tract and gastrointestinal infections). mdpi.comresearchgate.net Research on related amide compounds has shown that the presence and position of substituents on the phenyl ring can significantly influence antibacterial action. mdpi.com
However, specific studies detailing the antibacterial efficacy of this compound against strains like E. coli or S. aureus were not identified in the search results. The activity of related but structurally distinct molecules, such as N-(4-bromophenyl)furan-2-carboxamide, has been investigated against drug-resistant bacteria, highlighting the interest in the broader class of bromophenyl amides. nih.govnih.gov
Antifungal Properties (e.g., Candida tropicalis, Candida albicans)
Fungal infections, particularly those caused by Candida species, represent a significant health concern. nih.gov The antifungal potential of new chemical entities is commonly tested against clinically relevant yeasts like Candida albicans and Candida tropicalis. ijmpronline.commdpi.com These species are known causes of both superficial and systemic candidiasis. The search for new antifungal agents is driven by the emergence of drug-resistant strains. nih.govnih.gov
No specific data on the antifungal properties of this compound against Candida species was found. Research into other brominated compounds and various amide derivatives has shown that these chemical features can contribute to antifungal activity, making this an area of potential interest. nih.govmdpi.comresearchgate.net
In Vitro Evaluation Methodologies (e.g., Zone of Inhibition, Minimum Inhibitory Concentration)
To assess the antimicrobial capabilities of a compound, standardized in vitro laboratory methods are employed. These techniques provide quantitative measures of a substance's antimicrobial potency.
Zone of Inhibition: The agar (B569324) disk-diffusion, or Kirby-Bauer test, is a primary qualitative screening method. nih.gov A sterile paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. If the compound is effective at inhibiting microbial growth, a clear area, known as the "zone of inhibition," will appear around the disk after incubation. The diameter of this zone provides a preliminary indication of the compound's potency. nih.gov
Minimum Inhibitory Concentration (MIC): The MIC is a quantitative measure defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under controlled in vitro conditions. bmglabtech.commdpi.com It is typically determined using a broth microdilution method, where a standardized inoculum of the microorganism is introduced into a series of wells containing serial dilutions of the test compound. ijmpronline.com Following incubation, the wells are visually inspected for turbidity, and the lowest concentration that remains clear is recorded as the MIC, often expressed in µg/mL or mg/L. bmglabtech.com
| Methodology | Description | Typical Measurement | Interpretation |
|---|---|---|---|
| Zone of Inhibition (Disk-Diffusion) | A compound-impregnated disk is placed on a microbial lawn on an agar plate. | Diameter of the clear zone (in mm) where no growth occurs. | A larger diameter generally indicates greater inhibitory activity. |
| Minimum Inhibitory Concentration (MIC) | Serial dilutions of a compound are incubated with a standard amount of microbes in a liquid broth. | The lowest concentration (in µg/mL or mg/L) with no visible microbial growth. | A lower MIC value signifies higher potency of the compound. |
Anticancer Activity Investigations
The search for novel therapeutic agents for cancer treatment is a cornerstone of medicinal chemistry. Compounds are frequently screened for their ability to selectively target and inhibit the growth of cancer cells.
Inhibition of Cancer Cell Proliferation (e.g., MCF7 breast cancer cell line)
The MCF-7 cell line is a widely used model in breast cancer research. cytion.comnih.gov It is an estrogen receptor-positive cell line derived from a patient with metastatic breast adenocarcinoma. cytion.com New compounds are often tested against MCF-7 cells to determine if they can inhibit cell growth and proliferation. nih.gov The presence of the 4-bromophenyl moiety has been noted as an important structural feature for anticancer activity in some classes of molecules, though this has not been specifically demonstrated for this compound. nih.gov
Despite the scientific interest in related structures, no studies detailing the specific inhibitory effects of this compound on the proliferation of the MCF-7 cell line were identified in the performed search.
Dose-Dependent Effects on Cancer Cell Viability
A critical aspect of anticancer drug evaluation is determining if its effect is dose-dependent, meaning that as the concentration of the compound increases, the negative impact on cancer cell viability also increases. mdpi.com This is typically assessed using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells. nih.gov A dose-response curve is generated by treating cancer cells with a range of compound concentrations. From this curve, key parameters like the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) can be calculated. This provides a quantitative measure of a compound's potency. mdpi.com
No specific experimental data regarding the dose-dependent effects of this compound on cancer cell viability were found in the available literature.
| Concentration of Compound | Example % Cell Viability (Relative to Control) | Observation |
|---|---|---|
| 0 µM (Control) | 100% | Baseline cell viability without treatment. |
| 1 µM | 95% | Minimal effect at low concentration. |
| 10 µM | 70% | Noticeable reduction in cell viability. |
| 50 µM | 48% | Significant inhibition of cell viability (near IC50). |
| 100 µM | 25% | Strong cytotoxic effect at high concentration. |
Molecular Mechanism of Action and Biological Target Identification
The precise molecular mechanism of action for this compound has not been definitively elucidated in published studies. However, based on its chemical structure, which features a bromophenyl group linked to an amide moiety, it is plausible that this compound could interact with various biological macromolecules. The identification of its specific biological targets would necessitate extensive screening and experimental validation.
Interaction with Enzymes, Receptors, and Other Biomolecules
Structurally, this compound belongs to the class of N-aryl amides. Compounds with this scaffold have been reported to interact with a variety of enzymes and receptors. One of the most pertinent potential targets for a compound of this nature is fatty acid amide hydrolase (FAAH). FAAH is a serine hydrolase responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide (B1667382). nih.govdrugtargetreview.com Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. nih.gov
The general structure of this compound, with its aromatic ring and amide linkage, bears resemblance to other known FAAH inhibitors. For instance, various N-substituted carbamates and amides have been explored for their FAAH inhibitory potential. frontiersin.org Molecular docking studies on other FAAH inhibitors have shown that interactions often occur within a large substrate-binding pocket in the active site of the enzyme. nih.gov
Role of Key Functional Groups in Molecular Recognition and Binding
The molecular structure of this compound contains several key functional groups that would likely play a crucial role in any potential molecular recognition and binding to a biological target.
4-Bromophenyl Group: The phenyl ring provides a hydrophobic surface that can engage in van der Waals and pi-stacking interactions with hydrophobic pockets within a protein's active site. The bromine atom is an electron-withdrawing group and can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-receptor binding. The position of the bromine at the para-position influences the electronic distribution of the entire phenyl ring.
Amide Linkage (-NH-C=O): The amide group is a critical functional group for establishing hydrogen bonds. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are fundamental to the specific binding of many ligands to their protein targets. In the context of FAAH inhibition, the amide bond of a substrate or inhibitor is positioned near the catalytic serine residue in the active site. utmb.edu
| Functional Group | Potential Interactions |
|---|---|
| 4-Bromophenyl | Hydrophobic interactions, pi-stacking, halogen bonding |
| Amide Linkage | Hydrogen bond donor (N-H), Hydrogen bond acceptor (C=O) |
| Isobutyl Group | Hydrophobic interactions |
Enzyme Inhibition Studies (e.g., IDO1 enzyme, filoviral proteases)
There is no direct evidence in the reviewed scientific literature to suggest that this compound is an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) or filoviral proteases.
IDO1 Enzyme: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.gov It has emerged as a significant target in cancer immunotherapy due to its role in promoting immune tolerance. nih.govnih.gov Inhibitors of IDO1 are structurally diverse and include compounds that bind to the heme iron, occupy the tryptophan binding site, or bind to allosteric sites. nih.gov A comprehensive search of scientific databases did not reveal any studies screening or identifying this compound or closely related analogs as IDO1 inhibitors.
Filoviral Proteases: Filoviruses, such as Ebola and Marburg viruses, are responsible for severe and often fatal hemorrhagic fevers. utmb.edunih.gov The proteases of these viruses are essential for their replication and are considered important targets for antiviral drug development. nih.govnih.gov Various classes of compounds have been investigated as inhibitors of filoviral proteases. nih.govtechnologynetworks.com However, there are no published reports indicating that this compound has been tested for or possesses inhibitory activity against any filoviral proteases.
Potential Therapeutic Applications and Pharmacological Relevance
Given the structural similarities to known FAAH inhibitors, the most plausible, albeit speculative, therapeutic application for this compound would be in conditions that benefit from the enhancement of endocannabinoid signaling.
Inhibition of FAAH has been shown in preclinical models to be a promising strategy for the treatment of:
Pain and Inflammation: By increasing the levels of anandamide, FAAH inhibitors can produce analgesic effects in various pain models. nih.gov
Anxiety and Depression: Elevating endocannabinoid levels through FAAH inhibition has demonstrated anxiolytic and antidepressant-like effects in animal studies. nih.gov
Neurodegenerative Diseases: There is emerging interest in the role of the endocannabinoid system in neuroprotection, and FAAH inhibition is being explored as a potential therapeutic avenue. nih.gov
It is crucial to emphasize that these are potential applications based on the compound's structure and the known pharmacology of related molecules. Extensive preclinical and clinical studies would be required to determine if this compound has any therapeutic efficacy and to establish its pharmacological profile.
| Potential Therapeutic Area | Rationale (based on structural similarity to FAAH inhibitors) |
|---|---|
| Analgesia | Increased anandamide levels can modulate pain pathways. |
| Anti-inflammatory | Endocannabinoids have known anti-inflammatory properties. |
| Anxiolytic/Antidepressant | Modulation of endocannabinoid signaling in brain regions associated with mood and anxiety. |
| Neuroprotection | Potential to mitigate neuronal damage in certain neurodegenerative conditions. |
Q & A
Q. What are the common synthetic routes for preparing N-(4-bromophenyl)-2-methylpropanamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via amidation reactions. A two-step approach involves: (i) Esterification : Reacting 4-bromoaniline with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond. (ii) Purification : Recrystallization from ethanol or dichloromethane/hexane mixtures to isolate the product. Yield optimization strategies include controlling reaction temperature (40–60°C), using anhydrous solvents, and employing catalytic bases to minimize side reactions .
- Key Data : Similar derivatives (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) achieve yields of 75–84% under optimized conditions, suggesting analogous protocols for bromophenyl variants .
Q. What spectroscopic techniques are most effective for characterizing This compound, and what key spectral features should researchers observe?
- Methodology :
- ¹H/¹³C NMR : Aromatic protons (δ ~7.5–7.7 ppm, doublets for para-substituted bromine), amide NH (δ ~8–10 ppm, broad singlet), and methyl groups (δ ~1.2–1.5 ppm, singlet for isopropyl) .
- IR Spectroscopy : Strong amide C=O stretch (~1640–1680 cm⁻¹) and N-H bending (~1540 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z ~242 (C₁₀H₁₁BrNO⁺) with fragmentation patterns confirming the bromophenyl and isopropyl groups .
Q. How can researchers validate the crystal structure of this compound, and what software tools are recommended for this analysis?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include: (i) Data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts. (ii) Structure solution using SHELXT and refinement with SHELXL (both part of the SHELX suite), which are widely validated for small-molecule crystallography . (iii) Validation metrics: R₁ < 5%, wR₂ < 12%, and acceptable ADPs (atomic displacement parameters) .
- Example : The crystal structure of 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide (a structural analog) confirms planar amide geometry and halogen-dependent packing motifs .
Advanced Research Questions
Q. What mechanistic insights explain the role of This compound derivatives in thermal initiation of polymerization reactions?
- Methodology : Vanadium complexes (e.g., methoxy-oxo-bis[N-(4-bromophenyl)salicylideneiminato]vanadium(V)) initiate methylmethacrylate (MMA) polymerization via radical pathways. Kinetic studies show:
- Rate dependence : First-order (0.5) in initiator and second-order (1.8) in monomer, suggesting monomer-assisted radical generation .
- Thermal stability : No inhibition at 80°C, indicating robust radical initiation without premature termination .
Q. How does para-bromine substitution influence the biological activity of This compound in enzyme inhibition studies?
- Methodology : Comparative SAR studies with meta-bromine or chloro analogs reveal:
- Enhanced binding affinity : The para-bromine group increases hydrophobic interactions with enzyme pockets (e.g., filoviral proteases) due to its size and electronegativity .
- Biological validation : Derivatives like N-((3-(4-bromophenyl)isoxazol-5-yl)methyl)-2-methylpropanamide show IC₅₀ values <1 µM in antiviral assays, attributed to optimized halogen positioning .
Q. What strategies resolve crystallographic data contradictions (e.g., disorder, thermal motion) in This compound structures?
- Methodology :
- Disorder modeling : Split-atom refinement in SHELXL to account for rotational disorder in the isopropyl group .
- Thermal motion mitigation : Data collection at synchrotron sources (high-resolution <0.8 Å) improves electron density maps .
- Validation tools : PLATON checks for missed symmetry, and CCDC Mercury visualizes intermolecular interactions to validate packing models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
